molecular formula C28H33N5 B12223737 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12223737
M. Wt: 439.6 g/mol
InChI Key: XZFZEAHIMUTUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method includes the condensation of 5-amino-1H-pyrazole-4-carbonitrile with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization and subsequent functionalization to introduce the piperazine moiety . The reaction conditions often involve refluxing in acetic acid or other suitable solvents for extended periods to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which play a role in bacterial and fungal metabolism, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as:

Uniqueness

The uniqueness of 7-(4-Benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine lies in its specific structural features, such as the presence of a benzylpiperazine moiety and the tert-butyl group, which contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H33N5

Molecular Weight

439.6 g/mol

IUPAC Name

7-(4-benzylpiperazin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C28H33N5/c1-21-26(23-13-9-6-10-14-23)27-29-24(28(2,3)4)19-25(33(27)30-21)32-17-15-31(16-18-32)20-22-11-7-5-8-12-22/h5-14,19H,15-18,20H2,1-4H3

InChI Key

XZFZEAHIMUTUJG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.